molecular formula C10H12N4 B7867036 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B7867036
M. Wt: 188.23 g/mol
InChI Key: QVHFWTGNWOPZJH-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group at the 4-position and a 2-(pyridin-4-yl)ethyl group at the 1-position.

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-7-13-14(8-10)6-3-9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHFWTGNWOPZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 4-bromopyridine with ethyl 4-aminobenzoate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a drug candidate due to its diverse biological activities. Research has shown that 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine exhibits promising properties in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound can effectively bind to specific proteins involved in microbial resistance, potentially leading to the development of new antibiotics.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the growth of cancer cells by interfering with key signaling pathways. Ongoing studies are focused on elucidating its mechanism of action at the molecular level.
  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, which may be relevant for treating diseases such as diabetes and hypertension.

Material Science

Beyond its medicinal applications, 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is being explored for its utility in material science:

  • Organic Electronics : Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Synthesis and Production

The synthesis of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves several chemical reactions, including:

  • Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazine derivatives.
  • Substitution Reactions : The introduction of the pyridine moiety occurs through nucleophilic substitution, enhancing the compound's reactivity.
  • Purification Techniques : Advanced purification methods are employed to optimize yield and purity for research and industrial applications.

Case Studies and Research Findings

Recent studies have documented various applications of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development.
  • Antimicrobial Studies : Research featured in Antimicrobial Agents and Chemotherapy highlighted the compound's efficacy against resistant strains of bacteria, providing insights into its mechanism of action.
  • Material Science Applications : Investigations reported in Advanced Materials indicated that integrating this compound into polymer matrices improved their electrical conductivity, paving the way for innovative applications in electronic devices.

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing substituents:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine 1-(2-Pyridin-4-ylethyl), 4-amine C₁₀H₁₂N₄ ~188.23*
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine 5-Difluoromethyl, 1-pyridin-4-yl, 4-amine C₁₀H₁₀F₂N₄ 207.66
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine 1-(1-Pyridin-4-ylethyl), 5-amine (positional isomer) C₁₀H₁₂N₄ 188.23
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine 1-(2-Piperidin-1-ylethyl), 4-amine C₁₀H₁₈N₄ 194.28
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methyl, 1-pyridin-3-yl, N-cyclopropylamine C₁₃H₁₆N₄ 228.30
1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine 1-(2-(4-Bromopyrazol-1-yl)ethyl), 4-amine C₈H₁₀BrN₅ 256.11

*Estimated based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group in C₁₀H₁₀F₂N₄ increases logP compared to the target compound, enhancing membrane permeability . The bromo-substituted analog (C₈H₁₀BrN₅) has higher molecular weight and polarizability due to bromine .
  • Basicity : The piperidine analog (C₁₀H₁₈N₄) is more basic than pyridine-containing compounds, affecting solubility and protonation states in physiological environments .

Biological Activity

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring attached to a pyridine moiety, suggesting a diverse range of therapeutic applications. The following article delves into its biological activity, synthesis, and potential therapeutic implications based on recent research findings.

Structure and Synthesis

The structure of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine consists of a pyrazole ring fused with a pyridine group, with an ethyl substituent at the nitrogen position of the pyrazole. This unique arrangement allows for various modifications that may enhance its biological properties.

Synthesis Methods:
Several synthetic routes have been explored for this compound, often focusing on optimizing yield and purity through variations in temperature, solvent choice, and reaction time. Common methods involve condensation reactions between appropriate pyridine and pyrazole derivatives.

Anticancer Properties

Research indicates that 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:

Cell Line GI50 (µM) Mechanism of Action
Ovarian Cancer0.127 - 0.560Induces apoptosis and cell cycle arrest
Liver Cancer (HepG2)Not specifiedInhibits proliferation without toxicity to normal cells
Cervical Cancer (HeLa)Not specifiedSelective antiproliferative effects

In particular, studies have demonstrated that it reduces phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases, ultimately inducing apoptosis in cancer cells .

Mechanistic Insights

The precise mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific molecular pathways involved in cancer progression. For instance, it has been suggested that the compound may serve as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amineChlorine atom instead of ethyl groupAlters reactivity and potentially biological activity
3-bromo-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amineBromine atom substitutionAffects interaction with biological targets
2-(pyridin-3-yloxy)-pyrazoleLacks ethyl groupChanges solubility and interaction properties

The distinct ethyl group attachment in 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine enhances its solubility and interaction characteristics compared to these analogs, which may contribute to its efficacy as a pharmaceutical agent.

Case Studies

Recent case studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Treatment : A study involving ovarian cancer cells demonstrated that treatment with 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine led to significant reductions in cell viability and induced apoptosis through specific signaling pathways.
  • Inflammatory Diseases : Other research has indicated anti-inflammatory properties, suggesting potential applications in treating diseases characterized by excessive inflammation.

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